molecular formula C23H23FN4O4S B12615290 N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide

Cat. No.: B12615290
M. Wt: 470.5 g/mol
InChI Key: KPLZNHKZAPNCMU-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-fluorobenzamide core linked to a dimethylsulfamoyl-substituted indole moiety via a Z-configured enone-propenyl bridge. Key structural elements include:

  • 2-Fluorobenzamide: Enhances metabolic stability and binding affinity through halogen interactions .
  • Dimethylsulfamoyl group: Improves solubility and may act as a hydrogen-bond acceptor, critical for target engagement .
  • Indole heterocycle: A common scaffold in bioactive molecules, facilitating interactions with hydrophobic pockets in enzymes or receptors.

Synthesis likely involves multi-step reactions, including amidation, sulfonylation, and cyclopropanation, analogous to methods in and .

Properties

Molecular Formula

C23H23FN4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C23H23FN4O4S/c1-27(2)33(31,32)28-14-15(17-7-4-6-10-21(17)28)13-20(23(30)25-16-11-12-16)26-22(29)18-8-3-5-9-19(18)24/h3-10,13-14,16H,11-12H2,1-2H3,(H,25,30)(H,26,29)/b20-13-

InChI Key

KPLZNHKZAPNCMU-MOSHPQCFSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NC3CC3)\NC(=O)C4=CC=CC=C4F

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NC3CC3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the indole ring using dimethylsulfamoyl chloride in the presence of a base.

    Cyclopropylamino Group Addition: The cyclopropylamine is introduced via nucleophilic substitution reactions.

    Formation of the Enone Structure: This involves aldol condensation reactions to form the enone linkage.

    Fluorobenzamide Formation: The final step involves the coupling of the enone intermediate with 2-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Use Synthesis Highlights Characterization Techniques
Target Compound ~550 (estimated) 2-fluorobenzamide, dimethylsulfamoyl-indole, cyclopropylamino Not explicitly stated (inferred kinase inhibition) Multi-step amidation/sulfonylation NMR, LCMS, X-ray (analogous to )
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 589.1 2-fluorobenzamide, pyrazolo-pyrimidine, chromenyl Kinase inhibition (implied) Suzuki coupling, boronic acid intermediates LCMS, HPLC, elemental analysis
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide 282.7 Chlorophenyl, cyclopropane, furanyl Pesticide (cyprofuram) Direct amidation IR, GC-MS

Key Findings :

  • Fluorinated benzamides (e.g., target compound and ) prioritize metabolic stability and target selectivity .
  • The chromenyl and pyrazolo-pyrimidine groups in suggest kinase-targeting applications, while the target’s indole scaffold may confer similar specificity .

Sulfamoyl-Containing Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Use Synthesis Highlights Characterization Techniques
Target Compound ~550 (estimated) Dimethylsulfamoyl-indole Potential enzyme inhibition Sulfonylation of indole NMR, X-ray
(4aR)-1-[(2,3-Difluorophenyl)methyl]-N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]-4-(trifluoromethyl)phenyl]-... 598 Dimethylsulfamoyl-piperidine, trifluoromethyl Not stated (likely therapeutic) Palladium-catalyzed coupling LCMS, HPLC

Key Findings :

  • The dimethylsulfamoyl group in both compounds enhances solubility and target binding, as seen in ’s use of sulfamoyl-piperidine .
  • Sulfamoyl groups are frequently employed in protease or kinase inhibitors, suggesting similar mechanisms for the target compound .

Heterocyclic Benzamide Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Use Synthesis Highlights Characterization Techniques
Target Compound ~550 (estimated) Indole, propenyl-enone bridge Not explicitly stated Multi-step heterocyclic functionalization Single-crystal X-ray (analogous to )
N-[(3Z)-3-[1-Cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide 433.5 Isoindole, cyano, methoxypropyl Not stated (likely bioactive) Cyclocondensation NMR, mass spectrometry

Key Findings :

  • Indole and isoindole scaffolds (target vs. ) provide planar aromatic surfaces for π-π stacking in protein binding .
  • The target’s propenyl-enone bridge may confer rigidity, contrasting with ’s flexible methoxypropyl chain .

Biological Activity

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the modulation of specific receptors and pathways involved in various diseases.

Chemical Structure

The compound's chemical structure can be represented as follows:

C14H16FN3O2S\text{C}_{14}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a cyclopropylamine moiety, an indole derivative, and a fluorobenzamide group, which may contribute to its biological effects.

Research indicates that this compound may act as an agonist for certain receptors, particularly those involved in neurological and metabolic pathways. Its mechanism of action likely involves the modulation of orexin receptors, which are implicated in sleep regulation, appetite control, and energy homeostasis.

1. Receptor Agonism

Studies have shown that compounds similar to this compound exhibit agonistic activity on orexin receptor type 2 (OX2R). This receptor plays a crucial role in regulating wakefulness and energy expenditure.

Receptor Type Activity
Orexin Receptor 2AgonistModulates sleep/wake cycles
GPR119AgonistIncreases insulin secretion

2. Antidiabetic Potential

Preliminary studies suggest that this compound could enhance insulin secretion through GPR119 receptor activation. GPR119 is known to play a role in glucose homeostasis, making this compound a candidate for further investigation as an antidiabetic agent.

3. Neuroprotective Effects

The indole scaffold in the compound is associated with neuroprotective properties. Compounds containing indole structures have been reported to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics of this compound, revealing its potential in various therapeutic areas:

  • Study on Orexin Receptors : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound significantly activate OX2R, leading to increased wakefulness in animal models .
  • GPR119 Activation : Research highlighted in Diabetes Care indicated that compounds acting on GPR119 could improve glycemic control in diabetic mice, suggesting a similar potential for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.